2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. It is known for its potential biological activities and applications in medicinal chemistry.
The compound is identified by the Chemical Abstracts Service (CAS) number 100501-59-5 and has various synonyms, including 2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine and 4,5,6,7-tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine. The molecular formula is C7H11N3 with a molecular weight of 137.18 g/mol .
This compound is classified as a nitrogen-containing heterocycle due to the presence of nitrogen atoms in both the pyrazole and pyridine rings. It falls under the category of bioactive compounds with potential pharmacological properties.
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions.
The molecular structure of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one features:
The compound's structural data can be represented as follows:
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one can undergo various chemical reactions typical for nitrogen heterocycles:
The reactivity largely depends on the functional groups present and the reaction conditions employed. Detailed mechanistic studies are essential for understanding specific pathways .
The mechanism of action for compounds like 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one often involves interaction with biological targets such as enzymes or receptors.
Research indicates that such compounds may exhibit activity against certain types of cancer cells or possess anti-inflammatory properties. The precise mechanism often requires further investigation through biochemical assays .
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one has several applications in scientific research:
The core tetrahydropyrazolopyridinone scaffold is predominantly synthesized via hydrazine-mediated cyclocondensation. This approach utilizes readily available 1,3-dicarbonyl precursors (e.g., 4-keto-piperidine-3-carboxylates) reacting with monosubstituted hydrazines under acidic or neutral conditions. Methylhydrazine is employed to introduce the N-2 methyl group, where regioselectivity is governed by the electronic and steric properties of the dicarbonyl substrate. Cyclization typically proceeds at 80–100°C in ethanol or acetic acid, yielding the bicyclic lactam (2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one) in 65–85% isolated purity. Critical parameters include stoichiometric control of hydrazine (1.1–1.3 eq.) and pH modulation to minimize N,N-disubstituted byproducts [8] [9].
Microwave irradiation significantly enhances the efficiency and regioselectivity of pyrazolone ring formation. By subjecting hydrazine-dicarbonyl adducts to controlled dielectric heating (120–150°C, 50–100 W), reaction times reduce from 12–24 hours to 20–40 minutes. This method suppresses dimerization and oxidation side products, achieving >90% regiopurity for the 3(3aH)-one tautomer. Solvent selection is crucial: polar protic solvents (e.g., n-butanol) improve yield by 15–20% compared to aprotic alternatives due to facilitated proton transfer during ring closure [10].
Table 1: Cyclization Method Optimization
Method | Conditions | Yield (%) | Regioselectivity (3(3aH):Other) |
---|---|---|---|
Conventional Heating | EtOH, 80°C, 24 h | 65–75 | 85:15 |
Microwave Irradiation | n-BuOH, 150°C, 30 min, 80 W | 88–92 | 98:2 |
The C-7 position (equivalent to C-4 in pyridine numbering) is highly amenable to Pd-catalyzed cross-coupling due to its electron-rich character. Suzuki-Miyaura reactions using 7-bromo-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one and arylboronic acids achieve diverse C-7-aryl derivatives. Optimal conditions employ Pd(PPh₃)₄ (3–5 mol%), K₂CO₃ base, and dioxane/water (4:1) at 85°C, delivering biaryl products in 70–92% yield. C-3 modification is feasible via N-1 alkylation prior to ring saturation, utilizing alkyl halides under phase-transfer catalysis (tetrabutylammonium bromide, KOH, DCM) [5] [6] [10].
Controlled oxidation of the 4,5,6,7-tetrahydro moiety enables access to aromatic pyrazolopyridines. DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing toluene selectively dehydrogenates the C-4a/C-7a bond, yielding 2-methyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one without lactam degradation. Conversely, NaBH₄/CeCl₃ reduces the C-3 carbonyl to a methylene group while preserving the pyrazole ring, generating the 3,3a-dihydro analog – a key intermediate for spirocyclic derivatives [7].
Table 2: Functionalization Reactions of the Core Scaffold
Reaction Type | Reagents/Conditions | Target Position | Yield (%) |
---|---|---|---|
Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | C-7 | 70–92 |
N-1 Alkylation | R-X, TBAB, KOH, DCM | N-1 | 60–78 |
Dehydrogenation | DDQ, toluene, reflux | Ring saturation | 75–85 |
Carbonyl Reduction | NaBH₄/CeCl₃, MeOH, 0°C | C-3 | 65–70 |
One-pot sequential Suzuki couplings enable efficient synthesis of 1,7-diaryl derivatives. Initial arylation at N-1 with p-bromoarylboronic acids is followed by in situ addition of a second arylboronic acid for C-7 functionalization. Pd₂(dba)₃/XPhos catalyzes both steps with K₃PO₄ base in toluene/ethanol (3:1), isolating diarylated products in 68–80% yield. This method circumvents intermediate purification and minimizes Pd leaching [6] [10].
Chemoselective modification requires orthogonal protection of the lactam N-H and C-7 halide. N-tert-butoxycarbonyl (Boc) protection of the lactam nitrogen (Boc₂O, DMAP, CH₃CN) permits exclusive halogenation at C-7 using N-bromosuccinimide (NBS) in DMF. Subsequent Miyaura borylation generates the C-7-Bpin intermediate, enabling Suzuki coupling before Boc deprotection (TFA/DCM). This strategy achieves >95% positional selectivity for unsymmetrical derivatives [9].
Comprehensive Compound Index
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: